

discovery and development of ARN5187 trihydrochloride

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Compound of Interest		
Compound Name:	ARN5187 trihydrochloride	
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An In-depth Technical Guide on the Discovery and Development of Apalutamide (ARN-509)

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The initial query referenced **ARN5187 trihydrochloride**. However, the vast majority of scientific and clinical literature points to Apalutamide, with the developmental code ARN-509, as the compound fitting the broader context of a developed therapeutic. This quide will focus on Apalutamide (ARN-509).

Introduction

Apalutamide (formerly ARN-509) is a next-generation, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1] Persistent AR signaling is a key driver of prostate cancer progression, even in castrate-resistant states.[2] Apalutamide was designed as a potent and selective AR inhibitor to overcome the limitations of first-generation antiandrogens.[3][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Apalutamide.

Discovery and Preclinical Development

Apalutamide was discovered through a structure-activity relationship-guided medicinal chemistry program aimed at identifying more potent antiandrogens that retain full antagonist activity, particularly in the context of AR overexpression which is common in castration-resistant prostate cancer (CRPC).[4]



Mechanism of Action

Apalutamide is a selective and competitive antagonist of the androgen receptor.[5] It binds directly to the ligand-binding domain of the AR with high affinity.[2][6] This binding prevents AR nuclear translocation, inhibits DNA binding, and impedes AR-mediated gene transcription.[6][7] Unlike first-generation antiandrogens like bicalutamide, Apalutamide shows no significant agonistic activity in the setting of increased AR expression.[3]

Preclinical Efficacy

The preclinical efficacy of Apalutamide was demonstrated in various in vitro and in vivo models.

- In Vitro Studies: Apalutamide demonstrated potent inhibition of androgen-mediated induction
 of gene expression, including prostate-specific antigen (PSA), in the LNCaP/AR prostate
 cancer cell line.[5] It also effectively inhibited the proliferation of these cells.[5]
- In Vivo Xenograft Models: In castrated male immunodeficient mice harboring LNCaP/AR-luc xenograft tumors, oral administration of Apalutamide led to dose-dependent tumor growth inhibition.[5] Notably, at a dose of 30 mg/kg/day, Apalutamide induced significant tumor regressions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Apalutamide.

Table 1: Preclinical Activity of Apalutamide

Parameter	Value	Cell Line/Model	Reference
AR Binding Affinity (IC50)	16 nM	Cell-free assay	[5]
GABA _a Receptor Affinity (IC₅o)	3.0 μΜ	Radioligand binding assay	[4][8]
Tumor Growth Inhibition	Dose-dependent	LNCaP/AR-luc xenograft	[5]



Table 2: Pharmacokinetic Properties of Apalutamide

Parameter	Value	Species	Reference
Bioavailability	High (oral)	Mouse, Dog	[8]
Systemic Clearance	Low	Mouse, Dog	[8]
Plasma Half-life	Long	Mouse, Dog	[8]

Table 3: Key Efficacy Endpoints from the SPARTAN Phase 3 Trial (Non-Metastatic Castration-Resistant

Prostate Cancer)

Endpoint	Apalutamid e (n=806)	Placebo (n=401)	Hazard Ratio (95% CI)	p-value	Reference
Median Metastasis- Free Survival	40.5 months	16.2 months	0.28 (0.23- 0.35)	<0.001	[3]
Median Time to Metastasis	40.5 months	16.6 months	0.27 (0.22- 0.34)	<0.001	[3]
Median Progression- Free Survival	40.5 months	14.7 months	0.29 (0.24- 0.36)	<0.001	[3]

Table 4: Key Efficacy Endpoints from the TITAN Phase 3 Trial (Metastatic Castration-Sensitive Prostate Cancer)



Endpoint	Apalutamid e + ADT (n=525)	Placebo + ADT (n=527)	Hazard Ratio (95% CI)	p-value	Reference
24-Month Overall Survival Rate	82.4%	73.5%	0.67 (0.51- 0.89)	0.005	[9]
Radiographic Progression- Free Survival	Not Reached	22.1 months	0.48 (0.39- 0.60)	<0.001	[9]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the development of Apalutamide. These are generalized descriptions based on publicly available information and not exhaustive protocols.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Apalutamide to the androgen receptor.

Methodology: A competitive radioligand binding assay is typically used.

- Preparation: Purified androgen receptor ligand-binding domain or cell lysates containing the AR are prepared.
- Competition: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of Apalutamide.
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated (e.g., by filtration).
- Detection: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of Apalutamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.



Transcriptional Reporter Assay

Objective: To assess the ability of Apalutamide to inhibit androgen-induced gene transcription.

Methodology: A cell-based reporter gene assay is commonly employed.

- Cell Culture and Transfection: A suitable cell line (e.g., prostate cancer cells) is cultured and transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
- Treatment: The transfected cells are treated with an androgen (e.g., R1881) to stimulate transcription, in the presence of varying concentrations of Apalutamide.
- Incubation: Cells are incubated for a sufficient period to allow for reporter gene expression.
- Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The inhibitory effect of Apalutamide on androgen-induced reporter activity is quantified.

Mouse Xenograft Model

Objective: To evaluate the in vivo antitumor activity of Apalutamide.

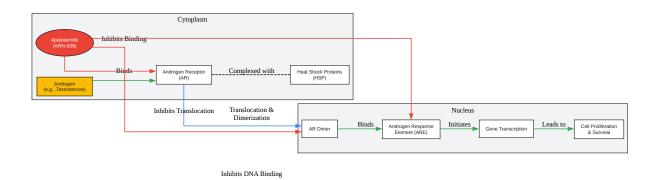
Methodology:

- Cell Line: A human prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP/AR) is used.
- Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used.
- Tumor Implantation: The prostate cancer cells are implanted subcutaneously into the flanks
 of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment: Mice are randomized into treatment groups and administered Apalutamide (typically by oral gavage) or a vehicle control daily.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizations Signaling Pathway

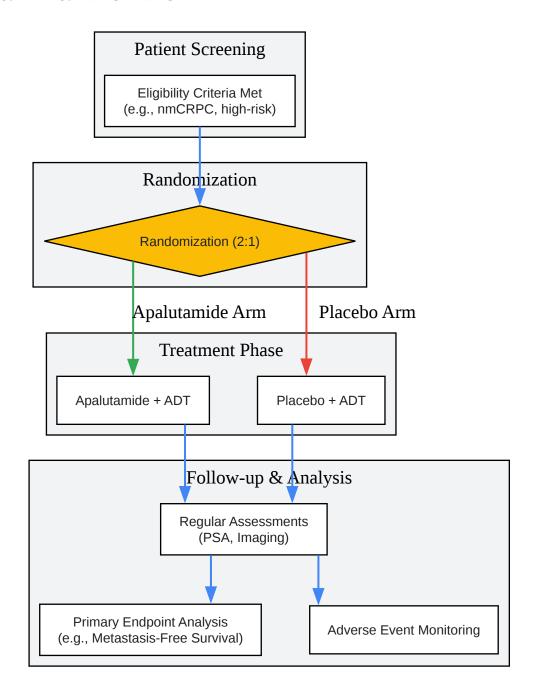


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Caption: Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.



Clinical Trial Workflow



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Caption: Generalized Phase 3 Clinical Trial Workflow for Apalutamide.



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